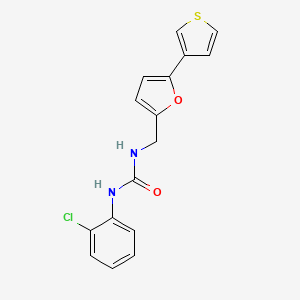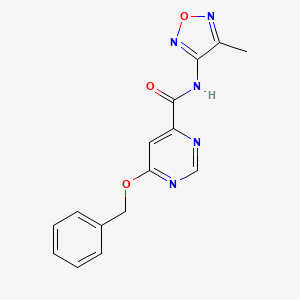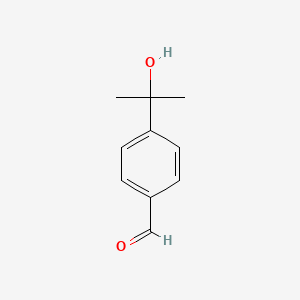
4-(2-Hydroxypropan-2-yl)benzaldehyde
Übersicht
Beschreibung
4-(2-Hydroxypropan-2-yl)benzaldehyde, also known as 4-hydroxybenzaldehyde, is an aromatic aldehyde that is used in a variety of scientific research applications. It is a colorless liquid with a characteristic odor and is soluble in water and alcohols. This compound is used in the synthesis of many organic compounds and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Enzyme Engineering and Catalytic Activities
4-(2-Hydroxypropan-2-yl)benzaldehyde's involvement in enzymatic processes has been explored, particularly in the field of enzyme engineering. For instance, in a study by Zandvoort et al. (2012), the enzyme 4-oxalocrotonate tautomerase demonstrated enhanced aldol condensation activity through protein engineering, implicating the role of similar compounds in enzymatic reactions (Zandvoort et al., 2012).
Organic Synthesis
In the domain of organic synthesis, the compound plays a role as a linker in solid-phase organic synthesis. Swayze (1997) explored electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde for their potential in this field, illustrating the compound's utility in synthesizing complex organic molecules (Swayze, 1997).
Catalytic Oxidation
The compound's derivatives have been investigated for their roles in catalytic oxidation processes. For example, Marotta et al. (2011) researched the selective oxidation of benzyl alcohol to benzaldehyde in water, indicating the potential of 4-(2-Hydroxypropan-2-yl)benzaldehyde and its derivatives in photocatalytic systems (Marotta et al., 2011).
Biomimetic Catalysis
In the emerging field of biomimetic catalysis, the compound has shown promise. Yang and Ji (2013) demonstrated the use of a biomimetic catalyst for mediating the synthesis of benzaldehyde in aqueous solutions, showcasing the compound's relevance in green chemistry and sustainable engineering (Yang & Ji, 2013).
Fluorescent Probing
Lin et al. (2008) designed a novel ratiometric fluorescent probe for cysteine and homocysteine, involving derivatives of benzaldehyde. This suggests potential applications of 4-(2-Hydroxypropan-2-yl)benzaldehyde in the field of biochemistry and medical diagnostics (Lin et al., 2008).
Eigenschaften
IUPAC Name |
4-(2-hydroxypropan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUMJJBGXUQSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81036-81-9 | |
| Record name | 4-(2-hydroxypropan-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2800171.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2800173.png)
![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2800174.png)

![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B2800178.png)


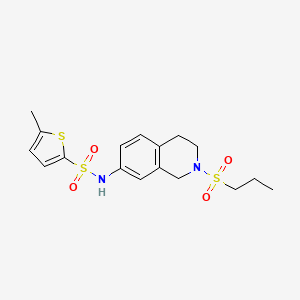
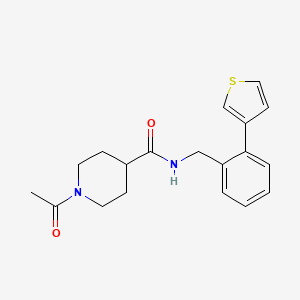
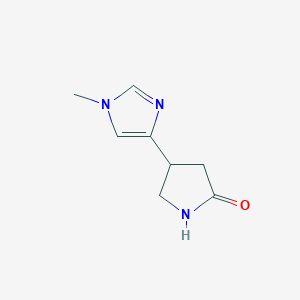
![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)
